molecular formula C26H30N4O5S2 B2567322 Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-33-6

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2567322
CAS No.: 361174-33-6
M. Wt: 542.67
InChI Key: MSMPSHUSOOSYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H30N4O5S2 and its molecular weight is 542.67. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by a piperazine core linked to various functional groups, including a thiazole moiety and an isopropylphenyl substituent. The crystal structure analysis reveals that the molecule adopts a near-planar V-shaped conformation, stabilized by intramolecular hydrogen bonds and π–π interactions (see Table 1 for crystallographic data) .

Table 1: Crystallographic Data of this compound

ParameterValue
Molecular FormulaC21H22N2O2S
Molecular Weight366.47 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
Cell Dimensions (Å)a = 5.4534, b = 17.203, c = 20.060
Density (Mg/m³)1.293
Temperature (K)100

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The compound's ability to modulate these receptors can lead to significant pharmacological effects.

GPCR Interaction

Research indicates that compounds similar to this compound can activate or inhibit GPCR pathways, leading to alterations in intracellular calcium levels and cyclic AMP concentrations . These changes can affect various cellular responses, including muscle contraction and neurotransmitter release.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Antimicrobial Activity : A study reported that piperazine derivatives exhibit significant antimicrobial properties against various bacterial strains, suggesting that the target compound may also possess similar effects .
  • Cytotoxicity : In vitro assays demonstrated that structurally related compounds can induce apoptosis in cancer cell lines through GPCR-mediated pathways, indicating a potential role in cancer therapy .
  • Larvicidal Effects : Research on similar compounds has shown larvicidal activity against mosquito species, highlighting their potential use in vector control strategies .

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S2/c1-4-35-26(32)29-13-15-30(16-14-29)37(33,34)22-11-9-21(10-12-22)24(31)28-25-27-23(17-36-25)20-7-5-19(6-8-20)18(2)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMPSHUSOOSYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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